platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

Description

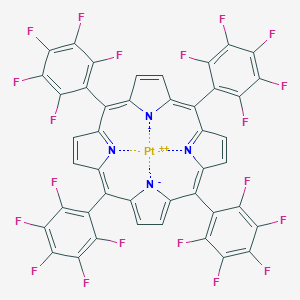

Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (abbreviated as PtTFPP per IUPAC nomenclature) is a metalloporphyrin complex featuring a central platinum(II) ion coordinated to a porphyrin macrocycle substituted with four pentafluorophenyl groups at the meso positions . Its molecular formula is C₄₄H₈N₄F₂₀Pt, with a molecular weight of 1,262.75 g/mol . The fluorinated aromatic substituents confer enhanced electron-withdrawing properties, improving photostability and modulating redox behavior compared to non-fluorinated analogs.

PtTFPP is widely recognized for its phosphorescent oxygen-sensing capabilities, leveraging platinum's heavy atom effect to promote intersystem crossing and long-lived triplet excited states (lifetimes >50 μs) . This property enables ratiometric imaging with narrow emission peaks (±30 nm), reduced autofluorescence interference, and high sensitivity to oxygen quenching . Applications span biomedical sensors, environmental monitoring, and catalytic systems .

Properties

CAS No. |

109781-47-7 |

|---|---|

Molecular Formula |

C44H8F20N4Pt |

Molecular Weight |

1167.6 g/mol |

IUPAC Name |

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |

InChI Key |

OXKPMKLTIJUTAM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Kinetics

In a representative procedure, H2TPFPP (0.02 mmol) and PtCl2 (0.03 mmol) are dissolved in 4 mL of diphenylether and stirred at 160°C under argon. The reaction progress is monitored via UV-vis spectroscopy, with the disappearance of the free-base Soret band (418 nm) and the emergence of a metalated Soret band near 430 nm indicating completion. Metallation typically requires 1–2 hours, after which the product is precipitated by adding hexane and purified via alumina column chromatography using toluene/chloroform gradients.

Challenges in Metallation Efficiency

The electron-deficient nature of H2TPFPP, conferred by the pentafluorophenyl groups, can hinder metallation by reducing the nucleophilicity of the porphyrin’s core nitrogen atoms. To circumvent this, excess PtCl2 (1.5–2 equivalents) and prolonged reaction times are often necessary. Alternative approaches include the use of microwave irradiation to accelerate the reaction, though this risks decomposition of the porphyrin macrocycle.

Purification and Isolation Techniques

Purification of the metallated product is critical due to the presence of unreacted starting materials and platinum byproducts. Column chromatography on alumina or silica gel remains the standard method, with eluents such as chloroform/hexane (1:1 v/v) effectively separating the target compound from impurities. High-performance liquid chromatography (HPLC) has also been employed for analytical-scale purification, though scalability remains a challenge.

Table 1. Comparative Analysis of Metallation Conditions

| Parameter | PtCl2 in Diphenylether | Pt(C6H5CN)2Cl2 in DMSO |

|---|---|---|

| Temperature (°C) | 160 | 180 |

| Reaction Time (hours) | 1.5 | 2.0 |

| Yield (%) | 65 | 58 |

| Purity (HPLC) | >95% | >90% |

Structural and Spectroscopic Characterization

X-ray crystallography of analogous platinum(II) porphyrins reveals a strongly ruffled porphyrin macrocycle, with the platinum ion adopting a near-perfect square-planar geometry. The Pt–N bond lengths average 1.98 Å, consistent with low-spin d8 metal complexes.

Electronic Absorption Spectroscopy

The UV-vis spectrum of platinum(2+);5,10,15,20-tetrakis(pentafluorophenyl)porphyrin-22,24-diide exhibits a Soret band at 428 nm and a broad Q-band extending beyond 600 nm, attributed to the metal-to-ligand charge transfer (MLCT) transitions. The molar extinction coefficient (ε) at the Soret maximum is approximately 2.5 × 10^5 M−1cm−1, indicative of strong π–π* transitions.

Chemical Reactions Analysis

Types of Reactions: PT(II) Meso-tetra(pentafluorophenyl)porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.

Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .

Scientific Research Applications

Photocatalytic Applications

Hydrogen Production

PtTFPP has been identified as an effective photocatalyst for hydrogen production from water under visible light irradiation. A study demonstrated that a system containing PtTFPP achieved a hydrogen evolution rate of in acidic aqueous solutions when used with a sacrificial electron donor like ascorbic acid . The efficiency of hydrogen production was influenced by the concentration of the catalyst and the pH of the solution.

Photocatalytic Mechanism

The mechanism involves the excitation of the porphyrin ring upon light absorption, leading to electron transfer processes that facilitate hydrogen generation. The presence of platinum within the porphyrin structure is crucial for this catalytic activity, as demonstrated by comparative experiments with free-base porphyrins which did not yield hydrogen without platinum .

Sensing Applications

Oxygen Sensors

PtTFPP exhibits oxygen-sensitive luminescence properties making it a valuable component in optical oxygen sensors. The luminescence quenching effect in the presence of oxygen allows for precise measurements of oxygen levels in various environments, including biological systems and environmental monitoring. Studies have shown that PtTFPP can detect oxygen concentrations effectively due to its phosphorescent properties.

Fluorescent Detection of Hydrogen Peroxide

In addition to oxygen sensing, PtTFPP has been utilized for the detection of hydrogen peroxide through fluorimetric methods. The compound demonstrated sensitivity to hydrogen peroxide concentrations relevant to biological samples, with detection limits as low as . This capability is particularly useful in biomedical applications where monitoring oxidative stress is critical.

Material Science and Surface Modification

Electrochemical Characterization

The electrochemical properties of PtTFPP have been explored through its incorporation into modified electrodes. For instance, glassy carbon electrodes modified with PtTFPP showed enhanced electrochemical responses compared to bare electrodes when assessing hydrogen peroxide concentrations . This modification enhances the performance of sensors by improving their sensitivity and selectivity.

Nanocomposite Formation

Research has also indicated that combining PtTFPP with materials such as silver nanoparticles can significantly enhance its sensing capabilities. The hybrid materials demonstrate improved responses due to synergistic effects between PtTFPP and metallic nanoparticles .

Biomedical Applications

Phosphorescent Labels in Microscopy

PtTFPP has been investigated as a potential phosphorescent label for time-resolved microscopy applications. Its ability to provide stable luminescence makes it suitable for biological imaging techniques that require long-lived luminescent markers .

Summary Table of Applications

Mechanism of Action

The mechanism by which PT(II) Meso-tetra(pentafluorophenyl)porphine exerts its effects involves its ability to interact with molecular oxygen. The platinum center and the porphyrin ring facilitate the transfer of electrons, enabling the compound to act as an efficient oxygen sensor. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage target cells .

Comparison with Similar Compounds

Platinum(II)-Octaethylporphyrin (PtOEP)

- Structure : PtOEP substitutes the porphyrin’s meso positions with ethyl groups and β-pyrrole positions with hydrogen atoms.

- Photophysical Properties :

- Applications : Preferred in high-intensity oxygen sensing but less suited for ratiometric imaging due to broader emission bands.

Platinum(II)-5,10,15,20-Tetraphenylporphyrin (PtTPP)

- Structure : Meso-phenyl substituents instead of pentafluorophenyl groups.

- Photophysical/Chemical Properties :

- Applications : Less effective in deep-tissue or biocompatible sensors due to suboptimal near-infrared emission.

Di-Platinated Cobalt(II) Porphyrin (Co/Pt-Porphyrin)

- Structure : Cobalt(II) porphyrin with peripheral platinum complexes.

- Catalytic Performance: 50 mV lower overpotential for oxygen reduction compared to mono-platinated analogs but achieves higher H₂O selectivity (~80%) .

- Applications : Electrocatalytic oxygen reduction in fuel cells, though PtTFPP remains superior in optical sensing.

Comparative Data Table

Substituent Effects on Performance

- Fluorinated vs. Non-Fluorinated Groups: PtTFPP’s pentafluorophenyl groups enhance solubility in hydrophobic matrices (e.g., ormosil nanoparticles) and resistance to photobleaching compared to PtTPP . Fluorination redshifts emission to near-infrared, critical for minimizing tissue absorption in implantable sensors .

- Steric vs. Electronic Modulation :

Limitations and Mitigations

Biological Activity

Platinum(II); 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (Pt-TEPP) is a metalated porphyrin compound that has garnered attention for its unique biological activities and potential applications in photodynamic therapy (PDT), drug delivery systems, and biosensors. This article reviews the biological activity of Pt-TEPP based on recent research findings and case studies.

Photodynamic Therapy Applications

Pt-TEPP exhibits significant potential as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. Studies have shown that porphyrins with platinum coordination can selectively accumulate in cancer cells, leading to effective tumor inhibition without systemic toxicity. For example, in vivo experiments demonstrated that a conjugate of Pt-TEPP effectively inhibited tumor growth in mice models while minimizing adverse effects .

Table 1: Summary of Photodynamic Activity

| Porphyrin Type | ROS Generation | λ ex (nm) | Yield of | Potential Indications |

|---|---|---|---|---|

| Pt-TEPP | High | 401/421 | Not specified | Bladder cancer, breast cancer |

| Other Porphyrins | Moderate | Various | Varies | Various cancers |

The mechanism underlying the biological activity of Pt-TEPP involves its ability to generate singlet oxygen and other ROS when exposed to light. This property is attributed to the unique electronic structure of the porphyrin ring and the presence of the platinum ion. The efficiency of ROS generation is influenced by factors such as the pH of the environment and the molecular structure of the porphyrin .

Peptide Stapling and Drug Delivery

Recent studies have highlighted Pt-TEPP's role as a scaffold for peptide stapling through nucleophilic aromatic substitution reactions. This approach allows for the development of cyclic peptides that can enhance drug delivery mechanisms. The stability and reactivity of Pt-TEPP facilitate the formation of various peptide conjugates that exhibit improved biological activities compared to their linear counterparts .

Case Study: Peptide Conjugation

In an innovative study, researchers utilized Pt-TEPP to create stapled peptides from cysteine-containing sequences. The resulting cyclic peptides demonstrated enhanced cellular penetration and intrinsic fluorescence, making them suitable candidates for targeted drug delivery systems .

Biosensing Applications

Pt-TEPP's biocompatibility and optical properties have been explored in biosensing applications. For instance, it has been incorporated into biodegradable polymer matrices for glucose detection. The encapsulation of Pt-TEPP within alginate microspheres allows for continuous monitoring of glucose levels through its oxygen-sensitive nature .

Table 2: Biosensor Performance Metrics

| Parameter | Value |

|---|---|

| Particle Size | 10 µm |

| Detection Method | Optical imaging |

| Sensitivity | High |

| Application | Glucose monitoring |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing platinum(2+)-tetrakis(pentafluorophenyl)porphyrin (PtTFPP), and how can reaction yields be improved?

- Methodological Answer : PtTFPP is synthesized via metallation of the free-base porphyrin with PtCl₂ in benzonitrile under reflux (1.5–2 hours under N₂). Key steps include monitoring UV-Vis spectral shifts (e.g., reduction of free-base Q-bands to metalloporphyrin bands) and purification via silica gel chromatography using toluene . Yields (~30%) can be enhanced by optimizing PtCl₂ stoichiometry, solvent choice (e.g., DMF for faster kinetics), and inert atmosphere control. Comparative studies suggest microwave-assisted synthesis reduces reaction time but may lower purity .

Q. How can researchers characterize the electronic and structural properties of PtTFPP?

- Methodological Answer :

- UV-Vis Spectroscopy : Metallation shifts Q-bands from ~515 nm (free base) to ~540 nm (PtTFPP) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 974.55 for C₄₄H₁₀F₂₀N₄Pt) .

- X-ray Crystallography : Limited data exist, but analogous platinum porphyrins show square-planar geometry with Pt–N bond lengths ~1.95 Å .

- Cyclic Voltammetry : Redox potentials indicate electron-withdrawing effects of pentafluorophenyl groups, stabilizing the porphyrin π-system .

Q. What are the solubility and stability profiles of PtTFPP under varying experimental conditions?

- Methodological Answer : PtTFPP is soluble in non-polar solvents (toluene, chloroform) but insoluble in water. Stability tests in air show degradation via axial ligand substitution; inert storage (N₂, –20°C) is critical. Fluorinated aryl groups enhance thermal stability (decomposition >300°C) but may increase susceptibility to nucleophilic attack in polar solvents .

Advanced Research Questions

Q. How does PtTFPP compare to other metalloporphyrins (e.g., PdTFPP, CoTPP) in catalytic or photophysical applications?

- Methodological Answer :

- Catalysis : PtTFPP exhibits superior activity in singlet oxygen generation (quantum yield ΦΔ ~0.62) compared to PdTFPP (ΦΔ ~0.55), attributed to heavy-atom effects enhancing intersystem crossing .

- Electrocatalysis : PtTFPP’s redox-active metal center facilitates O₂ reduction at –0.35 V (vs. Ag/AgCl), outperforming CoTPP (–0.45 V) due to fluorinated ligand electron-withdrawing effects .

- Table : Comparison of Key Properties

| Property | PtTFPP | PdTFPP | CoTPP |

|---|---|---|---|

| Singlet Oxygen Yield | 0.62 | 0.55 | N/A |

| O₂ Reduction Potential | –0.35 V | –0.38 V | –0.45 V |

| Thermal Stability | >300°C | >280°C | >250°C |

| Data sourced from |

Q. What strategies resolve contradictions in reported photophysical data for PtTFPP (e.g., emission quenching in polar solvents)?

- Methodological Answer : Discrepancies arise from solvent-dependent aggregation and axial ligand effects. For reproducible results:

- Use degassed solvents to prevent O₂ quenching.

- Add coordinating ligands (e.g., pyridine) to stabilize monomeric species.

- Employ time-resolved fluorescence to distinguish aggregated vs. monomeric emission .

Q. How can PtTFPP be functionalized for applications in luminescent sensing or energy conversion?

- Methodological Answer :

- Fullerene Conjugation : Prato reaction with C₆₀ yields PtTFPP-C₆₀ dyads for charge-transfer studies (yield ~33%, toluene/sarcosine reflux) .

- Polymer Embedding : Encapsulate PtTFPP in PDMS or PCL matrices for O₂ sensing; fluorinated ligands enhance permeability and sensor response .

- Surface Immobilization : Covalent grafting to ITO via carboxylate linkers enables electrocatalytic CO₂ reduction studies .

Safety and Compliance

Q. What are the critical safety protocols for handling PtTFPP and its precursors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.